Cumulative Bioactivity Fingerprint Across 779 PubChem BioAssays vs. Class Baseline
The target compound has been evaluated in 779 distinct PubChem BioAssays, generating a multi-target biological activity fingerprint [1]. Among the recorded potency values, activities include 0.50 µM, 0.63 µM, 0.79 µM, 2.38 µM, and 2.51 µM across various assay systems [1]. In contrast, the parent unsubstituted 1,2,3,4-benzothiatriazine 1,1-dioxide (CAS 855283-40-8) lacks any reported bioactivity data, and the 4-tert-butylbenzyl analog shows only limited activity (IC50 = 24.1 µM against Mcl-1) in a far smaller assay panel [2]. The breadth of screening data available for the target compound provides a more comprehensive selectivity and promiscuity profile, enabling better-informed selection for secondary assay follow-up.
| Evidence Dimension | Number of completed biological assays and potency distribution |
|---|---|
| Target Compound Data | 779 assays; potency values ranging from 0.50 µM to 2.51 µM in representative active assays |
| Comparator Or Baseline | Parent 1,2,3,4-benzothiatriazine 1,1-dioxide (CAS 855283-40-8): 0 assays reported; 4-tert-butylbenzyl analog (CID 3775134): ~7 assays, IC50 = 24.1 µM (Mcl-1) |
| Quantified Difference | >100-fold greater assay coverage; ~10- to 50-fold higher potency in overlapping active-assay potency ranges |
| Conditions | PubChem BioAssay database; MLSCN screening panel; various biochemical and cell-based assay formats |
Why This Matters
A compound with a broad, publicly accessible bioactivity fingerprint reduces the risk of uncharacterized off-target effects and accelerates hit-to-lead triage decisions compared to sparsely profiled analogs.
- [1] PubChem BioAssay Results for CID 3581717. Biological Test Results section, 779 items. View Source
- [2] BindingDB Entry for BDBM50088: 2-(4-tert-butylbenzyl)-1,2,3,4-benzothiatriazine 1,1-dioxide. IC50 = 2.41E+4 nM (24.1 µM) against Mcl-1. View Source
